2-(Pyridin-2-yl)-4H-pyrano[2,3-b]pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-yl)-4H-pyrano[2,3-b]pyridin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a pyridine ring fused with a pyrano ring, forming a complex structure that can interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-4H-pyrano[2,3-b]pyridin-4-one typically involves multi-step procedures. One common method includes the following steps:
Esterification: Nicotinic acid is esterified to yield an ester derivative.
Oxidation: The ester derivative is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano derivative.
Cyclization: The cyano derivative is cyclized in the presence of sodium and ammonium chloride in ethanol solution to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-4H-pyrano[2,3-b]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like TMSCN and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce cyano or halide groups into the molecule .
Scientific Research Applications
2-(Pyridin-2-yl)-4H-pyrano[2,3-b]pyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research indicates its potential use in developing anti-tubercular and anti-fibrotic drugs
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-4H-pyrano[2,3-b]pyridin-4-one involves its interaction with various molecular targets. For instance, it can inhibit enzymes involved in fibrosis by binding to their active sites, thereby preventing the formation of fibrotic tissue . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
Imidazole derivatives: Exhibit a broad range of biological activities, including antimicrobial and anti-inflammatory properties.
Pyrazolo[3,4-b]pyridines: Used in medicinal chemistry for their similarity to purine bases.
Uniqueness
2-(Pyridin-2-yl)-4H-pyrano[2,3-b]pyridin-4-one is unique due to its fused pyridine and pyrano rings, which provide a distinct structural framework that can interact with a variety of biological targets. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications.
Properties
CAS No. |
62838-70-4 |
---|---|
Molecular Formula |
C13H8N2O2 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-pyridin-2-ylpyrano[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C13H8N2O2/c16-11-8-12(10-5-1-2-6-14-10)17-13-9(11)4-3-7-15-13/h1-8H |
InChI Key |
SRGYULMZOZPLKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)C3=C(O2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.